![molecular formula C16H21ClN2O3 B2532324 Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate CAS No. 828299-83-8](/img/structure/B2532324.png)
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 and a molecular weight of 324.81 .
Synthesis Analysis
While specific synthesis information for this compound was not found, a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.81 .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine ring in Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate serves as a valuable building block for designing novel drugs. Researchers have explored its modification to create derivatives with enhanced pharmacological activities. Potential applications include:
- Antibacterial Agents : The compound’s structural flexibility allows for interactions with bacterial enzymes or receptors, making it a promising scaffold for antibacterial drug development .
- Antifungal Compounds : Investigations into its antifungal properties have shown moderate activity against various fungal strains .
- Anticancer Agents : The piperazine ring’s adaptability enables the design of targeted anticancer drugs .
- Antiparasitic and Antihistamine Activities : Further studies may reveal its potential in these areas .
Organic Synthesis
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate: acts as an intermediate in the synthesis of diverse organic compounds:
Conformational Flexibility
The piperazine ring’s conformational flexibility contributes to its biological activity. Polar nitrogen atoms enhance interactions with macromolecules, making it an attractive choice for drug design .
Synthetic Strategy in Drug Discovery
Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a strategic approach in drug discovery .
Crystallography and Structural Insights
Single crystal X-ray diffraction studies have elucidated the molecular structures of Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate and its derivatives. These insights aid in understanding their properties and interactions .
Hirshfeld Surface Analysis
Researchers have performed Hirshfeld surface analysis to study intermolecular interactions and crystal packing. Such analyses provide valuable information for drug design and optimization .
Safety And Hazards
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTECVUGXQFVDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate |
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